Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison Among 7-Phenyl-1,4-thiazepane 1,1-dioxide Sulfonamide Analogs
The target compound (XLogP3 2.4, tPSA 97.5 Ų) occupies a distinct physicochemical niche relative to its closest purchasable analog, 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide (MW 431.5, tPSA estimated ~85–90 Ų). The 2-ethoxyphenyl sulfonyl group increases both hydrogen bond acceptor count (6 vs. 4–5 for the pyrazole analog) and topological polar surface area, which directly impacts aqueous solubility and permeability [1]. In fragment-based screening campaigns, differences of 10–15 Ų in tPSA and 0.5–1.0 log units in XLogP are sufficient to alter hit rates and binding mode preferences, as demonstrated in the 3D-enriched fragment screen against BRD4(D1) where structurally similar fragments exhibited Kd values differing by >10-fold [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4; tPSA = 97.5 Ų; HBA = 6; MW = 409.5 g/mol |
| Comparator Or Baseline | 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide: MW = 431.5 g/mol, HBA ≈ 4–5 (estimated from structure), tPSA estimated lower. 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide: MW = 433.5 g/mol, XLogP estimated >3.0 (CF3 increases lipophilicity). |
| Quantified Difference | ΔMW = −22 g/mol vs. pyrazole analog; ΔHBA = +1 to +2 vs. pyrazole analog; ΔXLogP ≈ −0.6 to −1.0 (estimated) vs. CF3 analog. |
| Conditions | Computed properties from Kuujia (target) and ChemSrc (comparators); XLogP3 and tPSA calculated using standard algorithms. |
Why This Matters
The distinct physicochemical profile of the 2-ethoxyphenyl analog enables access to a different solubility-permeability balance than its pyrazole or CF3 counterparts, making it a non-substitutable physical property probe in lead optimization series.
- [1] Kuujia.com. CAS No. 2034335-71-0: Computed Properties (XLogP3, tPSA, HBA). Accessed 2026. View Source
- [2] Johnson JA, Nicolaou CA, Kirberger SE, Pandey AK, Hu H, Pomerantz WCK. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med Chem Lett. 2019;10(12):1648-1654. Table 1: Kd range 20–2600 µM across structurally related fragments. View Source
